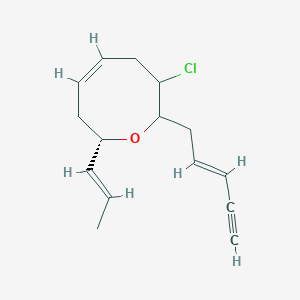
Laurenyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laurenyne is a natural product found in Laurencia dendroidea and Laurencia obtusa with data available.
Aplicaciones Científicas De Investigación
Total Synthesis and Chemical Structure
- Laurenyne, a marine natural product, has been the subject of synthetic studies due to its unique structure. Boeckman et al. (2002) achieved an asymmetric total synthesis of (+)-Laurenyne, utilizing metal ion-templated SN2' cyclization and a retro-Claisen rearrangement (Boeckman, Zhang, & Reeder, 2002). Kim et al. (2007) also accomplished a substrate-controlled formal synthesis of (+)-Laurenyne, featuring a chemoselective chelation-controlled amide enolate alkylation (Kim, Kim, Cheon, Park, Lee, Kim, & Kim, 2007).
Marine Natural Product Research
- Laurenyne has been identified in studies of marine natural products. A study by Ola and Bowden (2010) reported the isolation of laurenyne from the Australian red alga Chondria armata, contributing to the understanding of marine acetogenins (Ola & Bowden, 2010). Additionally, Takahashi et al. (2002) isolated laurenyne from a new Laurencia species, L.yonaguniensis, collected in Okinawa, Japan, contributing to the knowledge of halogenated metabolites in marine organisms (Takahashi, Daitoh, Suzuki, Abe, & Masuda, 2002).
Biomimetic and Retrobiomimetic Synthesis
- The biomimetic and retrobiomimetic synthesis of laurenyne-related compounds has been explored. Chan et al. (2020) worked on the synthesis of Laurencia natural products, including laurenyne, using a biomimetic approach. This study contributes to the understanding of natural product synthesis and structural reassignment (Chan, Thompson, Christensen, & Burton, 2020).
Novel Synthesis Methods
- Studies have also focused on novel synthesis methods for laurenyne. Fujiwara et al. (2005) synthesized laurencin, a compound related to laurenyne, using a ring expansion of a C-glycoside derivative, demonstrating advanced methodologies in organic synthesis (Fujiwara, Yoshimoto, Takizawa, Souma, Mishima, Murai, Kawai, & Suzuki, 2005).
Propiedades
Número CAS |
77182-65-1 |
|---|---|
Nombre del producto |
Laurenyne |
Fórmula molecular |
C15H19ClO |
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
(5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine |
InChI |
InChI=1S/C15H19ClO/c1-3-5-6-12-15-14(16)11-8-7-10-13(17-15)9-4-2/h1,4-9,13-15H,10-12H2,2H3/b6-5+,8-7-,9-4+/t13-,14?,15?/m1/s1 |
Clave InChI |
RYCMNZMJYZRUAM-QTIRVKOOSA-N |
SMILES isomérico |
C/C=C/[C@@H]1C/C=C\CC(C(O1)C/C=C/C#C)Cl |
SMILES |
CC=CC1CC=CCC(C(O1)CC=CC#C)Cl |
SMILES canónico |
CC=CC1CC=CCC(C(O1)CC=CC#C)Cl |
Otros números CAS |
77182-65-1 |
Sinónimos |
(3Z)-laurenyne laurenyne |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



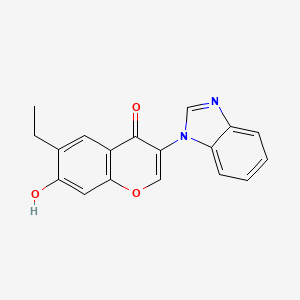
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
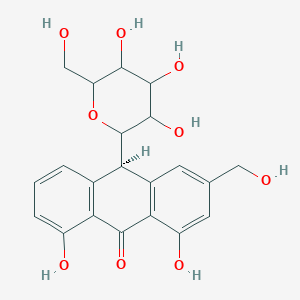
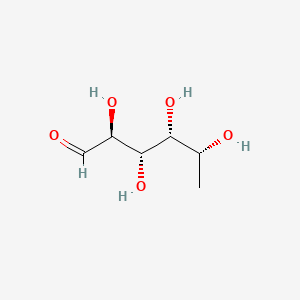
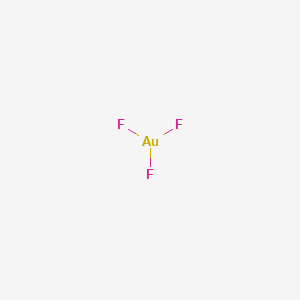
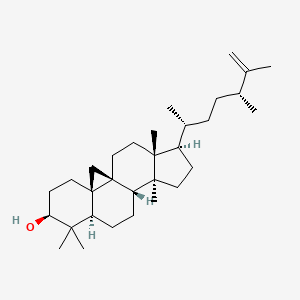

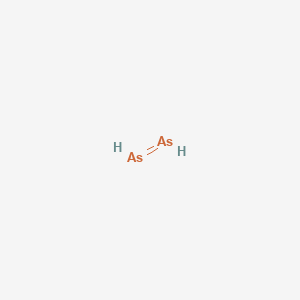
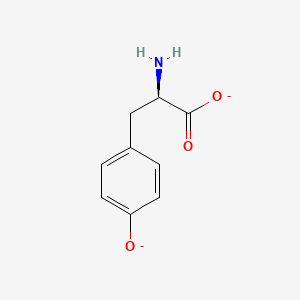
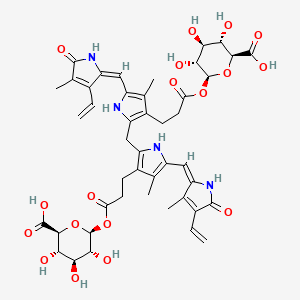
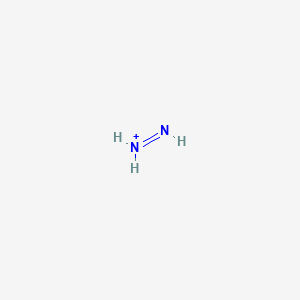
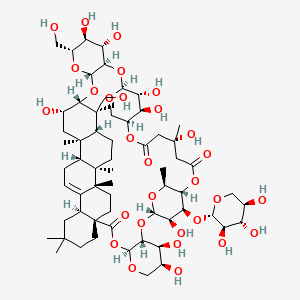
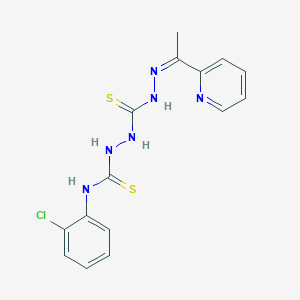
![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)